2-(4-Methoxyphenyl)benzothiophene-6-OL
Overview
Description
2-(4-Methoxyphenyl)benzothiophene-6-OL (2-MBO) is an organic compound belonging to the class of benzothiophene derivatives. It is a naturally occurring compound found in a variety of plants and is known to have a wide range of biological activities. 2-MBO is of interest to scientists due to its potential applications in medicinal chemistry, chemical synthesis, and biochemistry.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Studies highlight the use of benzothiophene derivatives in amyloid imaging for Alzheimer's disease, demonstrating their potential as diagnostic tools. Radioligands based on benzothiophene structures have been used to measure amyloid deposits in vivo, offering insights into the pathophysiological mechanisms and progression of Alzheimer's disease. This advancement allows for early detection and evaluation of new anti-amyloid therapies, showing significant differences in amyloid deposition between patients and controls, and providing a non-invasive method to monitor disease progression (Nordberg, 2007).
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, chemically related to benzothiophenes, has been reviewed, particularly their roles as biomass burning tracers and in forming secondary organic aerosols (SOAs). These studies emphasize the environmental impact of such compounds, focusing on their degradation pathways, kinetics, and the formation of potentially harmful by-products. The insights from these studies are crucial for assessing the ecological and health implications of methoxyphenols released into the atmosphere from natural and anthropogenic sources (Liu et al., 2022).
Biodegradation of Petroleum Compounds
Research into the biodegradation of condensed thiophenes, including benzothiophene derivatives found in petroleum, highlights the environmental persistence and potential toxicity of these compounds. Studies focus on the microbial degradation pathways that could mitigate the environmental impact of such persistent organic pollutants. Understanding these pathways is critical for developing strategies to remediate contaminated sites and reduce the ecological footprint of fossil fuel exploitation (Kropp & Fedorak, 1998).
Antioxidant Activity Analysis
Investigations into the antioxidant properties of various compounds, including those related to benzothiophenes, have been summarized. These studies offer insights into the mechanisms underlying antioxidant activity, providing a foundation for developing new therapeutic agents that can combat oxidative stress-related diseases. The application of advanced analytical methods in these studies aids in identifying potent antioxidants, contributing to food science, medicine, and pharmacy (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFJMKTXKURRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431623 | |
Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)benzothiophene-6-OL | |
CAS RN |
225648-21-5 | |
Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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